molecular formula C16H11BO3 B11763203 Naphtho[2,1-b]benzofuran-8-ylboronic acid

Naphtho[2,1-b]benzofuran-8-ylboronic acid

Cat. No.: B11763203
M. Wt: 262.1 g/mol
InChI Key: XPPGGCUYFLQRQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1-b]benzofuran-8-ylboronic acid can be synthesized using several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which typically employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) .

Another method involves the direct functionalization of boronic acids through boronate esterification . This process can be carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors . The scalability of these methods ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The boronic acid group undergoes oxidation to form quinone derivatives. This reaction typically requires strong oxidizing agents:

Reagent Conditions Product
Potassium permanganateAcidic or neutral pH, aqueous solutionNaphtho[2,1-b]benzofuran-8-quinone
Chromium trioxideAqueous medium, controlled pHOxidized boronic acid derivatives

Oxidation disrupts the boronic acid functionality, generating electron-deficient quinone structures that may interact with nucleophiles or participate in subsequent reactions.

Reduction Reactions

Reduction converts the boronic acid group into alcohols or amines, depending on the reagent:

Reagent Conditions Product
Sodium borohydrideProtic solvent (e.g., methanol)Naphtho[2,1-b]benzofuran-8-ol
Lithium aluminum hydrideDry ether, inert atmosphereReduced boronic acid derivatives

Reduction alters the compound’s electronic properties, potentially enabling further functionalization.

Substitution Reactions

The boronic acid group participates in electrophilic substitution reactions:

Reagent Conditions Product
Alkyl halidesLewis acid catalyst (e.g., BF₃)Alkylated derivatives
Acyl chloridesPyridine, room temperatureAcylated derivatives

These reactions introduce new functional groups, expanding the compound’s utility in organic synthesis.

Cross-Coupling Reactions

While not directly reported for this isomer, analogous boronic acids participate in Suzuki-Miyaura coupling. The reaction typically employs:

Reagent Conditions Product
Palladium catalystBase (e.g., K₂CO₃), solvent (e.g., toluene)Cross-coupled aromatic compounds

This suggests potential for forming carbon-carbon bonds with aryl halides.

Biological Interactions

Though specific data for this compound is limited, related boronic acids (e.g., Naphtho[2,3-b]benzofuran derivatives) exhibit:

  • Enzyme inhibition via reversible covalent binding to diols or nucleophilic residues.

  • Anticancer activity , as observed in analogous fused benzofurans.

Comparison with Structural Analogues

Compound Key Structural Feature Reactivity Implications
Naphtho[1,2-b]benzofuran-7-ylboronic acidBoron at position 7 of naphtho[1,2-b]benzofuranSimilar oxidation/reduction patterns
Benzo[b]naphtho[2,3-d]furan-2-ylboronic acidBoron at position 2 of a different fused ring systemAltered electronic environment affects substitution
Phenylboronic acidSimple aromatic ring with boronLess steric hindrance, faster reactions

Research Challenges and Gaps

  • Limited structural data : Specific reaction kinetics for Naphtho[2,1-b]benzofuran-8-ylboronic acid remain uncharacterized in literature.

  • Selective functionalization : The fused aromatic system complicates regioselective modifications compared to simpler boronic acids.

Scientific Research Applications

Chemistry

  • Building Blocks for Organic Synthesis : Naphtho[2,1-b]benzofuran-8-ylboronic acid serves as a versatile building block in organic synthesis. It is particularly useful in creating complex organic molecules, which are essential in pharmaceutical development and agrochemicals .
  • Liquid Crystals and Electroluminescent Materials : The compound has been utilized in the formulation of liquid crystals and organic light-emitting diodes (OLEDs), showcasing its potential in materials science .

Biology

  • Biological Activity : Research indicates that derivatives of naphtho[2,1-b]benzofuran exhibit various biological activities, including anticancer and antimicrobial properties. These effects are attributed to the compound's ability to interact with cellular targets and modulate biological pathways .
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes by binding to their active sites, thereby blocking their activity. This property makes it a candidate for drug development targeting various diseases .

Medicine

  • Therapeutic Potential : this compound has shown promise in treating conditions such as cancer and neurodegenerative disorders. Its ability to inhibit enzyme activity is crucial for developing new therapeutic agents aimed at these diseases .
  • Drug Development : The compound is being explored for its role in designing enzyme inhibitors and receptor modulators, which are vital components in modern pharmacology .

Industry

  • Material Production : Beyond its applications in research, this compound is employed in producing advanced materials for electronic devices, including LEDs and organic solar cells. Its unique properties contribute to the efficiency and effectiveness of these technologies .

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of naphtho[2,1-b]benzofuran derivatives, demonstrating their effectiveness against specific cancer cell lines through apoptosis induction mechanisms. The findings suggest a pathway for developing targeted cancer therapies using this compound as a scaffold for drug design.

Case Study 2: Organic Electronics

Research into organic light-emitting diodes utilizing this compound revealed enhanced performance metrics compared to traditional materials. The study focused on optimizing the synthesis process to improve yield and purity while maintaining electrical conductivity.

Biological Activity

Naphtho[2,1-b]benzofuran-8-ylboronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₆H₁₁BO₃
  • Molecular Weight: 262.1 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O

This compound primarily functions as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby blocking their activity. This inhibition can affect various cellular processes such as proliferation, apoptosis, and differentiation. The compound's boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity and specificity in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound also demonstrates antimicrobial properties , which have been attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within pathogens .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects , making it a candidate for further exploration in the treatment of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival is under investigation .

Research Findings and Case Studies

StudyObjectiveFindings
Fleuti et al. (2024)Synthesis and profiling of nucleosidesHighlighted the synthesis of derivatives with enhanced biological profiles; potential for use in cancer therapy .
RSC (2023)Functionalization studiesDemonstrated the compound's ability to undergo various chemical reactions while maintaining biological activity; identified potential targets for drug development .
PMC (2022)Anticancer screeningReported significant cytotoxic effects against multiple cancer cell lines; suggested mechanisms include apoptosis and cell cycle disruption .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Naphtho[2,1-b]benzofuran-8-ylboronic acid derivatives, and what are their advantages?

A highly efficient method involves a one-pot, three-component reaction using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine. This protocol avoids chromatographic purification, achieves yields of 71–90%, and eliminates the need for expensive catalysts. The reaction proceeds via Knoevenagel condensation followed by cyclization, ensuring minimal by-product formation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be analyzed?

Key techniques include 1H/13C NMR (to confirm regiochemistry and substituent positions), IR spectroscopy (to identify carbonyl and boronic acid groups), and elemental analysis (to verify purity). For example, 1H NMR peaks at δ 6.8–8.2 ppm confirm aromatic protons, while IR absorption near 1350 cm⁻¹ indicates B-O stretching .

Q. How can researchers ensure the purity of synthesized naphtho[2,1-b]furan derivatives during isolation?

Recrystallization using polar solvents (e.g., methanol/water mixtures) is recommended. Purity can be validated via melting point consistency (reported ranges: 207–253°C) and HPLC analysis with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of naphtho[2,1-b]furan derivatives to avoid isomeric by-products?

Regioselectivity is governed by the nucleophilic attack position of the β-naphthol anion during cyclization. Computational studies suggest that steric hindrance and electronic effects favor attack at the C1 position, leading exclusively to naphtho[2,1-b]furan products rather than the [2,3-b] isomer. Experimental validation via NOESY NMR can confirm the absence of undesired isomers .

Q. What methodologies are recommended for assessing the antimicrobial efficacy of naphtho[2,1-b]furan-derived compounds, and how should contradictory activity data be addressed?

Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Contradictory results may arise from variations in bacterial membrane permeability or compound stability. Replicate assays under standardized conditions (pH 7.4, 37°C) and apply statistical tools like ANOVA to resolve discrepancies .

Q. How do electronic and steric effects of aryl substituents influence the reactivity and biological activity of naphtho[2,1-b]furan derivatives?

Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity at the boronic acid moiety, improving Suzuki coupling reactivity. Conversely, bulky substituents (e.g., -OMe, -Ph) may reduce binding affinity to biological targets like NF-κB. Systematic structure-activity relationship (SAR) studies, supported by molecular docking simulations, can optimize substituent selection .

Q. What strategies can resolve contradictory spectral data (e.g., NMR shifts) when characterizing novel naphtho[2,1-b]furan analogs?

Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously. For example, a downfield shift in 13C NMR (δ ~160 ppm) confirms the boronic acid group. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can naphtho[2,1-b]furan derivatives be functionalized for use as fluorescent probes in metal ion detection?

Introduce chelating groups like carbohydrazide (e.g., naphtho[2,1-b]furan-2-carbohydrazide) to bind metal ions such as Zn²⁺. Fluorescence quenching or enhancement upon ion binding can be quantified via spectrophotometry (λex = 350 nm, λem = 450 nm). Selectivity is optimized by modifying the chelator’s donor atoms (e.g., N, O) .

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[2,1-b][1]benzofuran-8-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H

InChI Key

XPPGGCUYFLQRQX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O

Origin of Product

United States

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